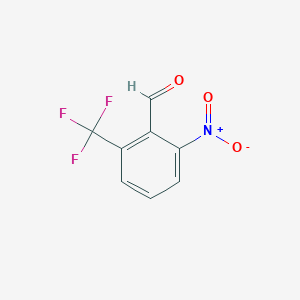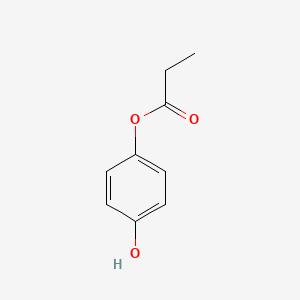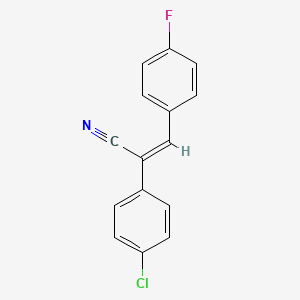
3-(3-Chlorophenyl)-4,6-dimethylchromen-2-one
描述
3-(3-Chlorophenyl)-4,6-dimethylchromen-2-one, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It belongs to the class of phenylacetic acid derivatives and acts by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins.
作用机制
Diclofenac acts by inhibiting the COX enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, 3-(3-Chlorophenyl)-4,6-dimethylchromen-2-one reduces inflammation, pain, and fever. Diclofenac also inhibits the migration of neutrophils and monocytes to the site of inflammation, and reduces the production of reactive oxygen species and cytokines.
Biochemical and Physiological Effects
Diclofenac has been shown to have various biochemical and physiological effects, such as reducing the levels of interleukin-1β, interleukin-6, and tumor necrosis factor-α, which are pro-inflammatory cytokines. It also reduces the levels of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Diclofenac has been shown to have analgesic, anti-inflammatory, antipyretic, and antiplatelet effects.
实验室实验的优点和局限性
Diclofenac has several advantages for lab experiments, such as its well-established pharmacological profile, availability, and low cost. It can be easily synthesized and formulated into different dosage forms, such as tablets, capsules, and gels. However, 3-(3-Chlorophenyl)-4,6-dimethylchromen-2-one also has some limitations, such as its potential toxicity to the liver, kidney, and gastrointestinal tract, and its narrow therapeutic window. Therefore, careful dose selection and monitoring are required to ensure its safety and efficacy.
未来方向
There are several future directions for 3-(3-Chlorophenyl)-4,6-dimethylchromen-2-one research, such as the development of novel drug delivery systems, the identification of new targets for its action, and the investigation of its potential use in combination with other drugs. Diclofenac has also been investigated for its potential use in the treatment of COVID-19, due to its anti-inflammatory and antiviral properties. Furthermore, the role of 3-(3-Chlorophenyl)-4,6-dimethylchromen-2-one in the regulation of autophagy, apoptosis, and oxidative stress is an emerging area of research. Overall, 3-(3-Chlorophenyl)-4,6-dimethylchromen-2-one remains a promising drug for the treatment of various diseases, and further research is needed to explore its full potential.
Conclusion
In conclusion, 3-(3-Chlorophenyl)-4,6-dimethylchromen-2-one is a non-steroidal anti-inflammatory drug that has been extensively studied for its therapeutic effects in various diseases. It acts by inhibiting the COX enzyme, reducing inflammation, pain, and fever. Diclofenac has several advantages for lab experiments, such as its availability and low cost, but also has some limitations, such as its potential toxicity. Further research is needed to explore its full potential and identify new targets for its action.
科学研究应用
Diclofenac has been extensively studied for its therapeutic effects in various diseases, such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been investigated for its potential use in the prevention and treatment of cancer, Alzheimer's disease, and cardiovascular diseases. In addition, 3-(3-Chlorophenyl)-4,6-dimethylchromen-2-one has been used as a model drug for the development of novel drug delivery systems, such as liposomes, microspheres, and nanoparticles.
属性
IUPAC Name |
3-(3-chlorophenyl)-4,6-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO2/c1-10-6-7-15-14(8-10)11(2)16(17(19)20-15)12-4-3-5-13(18)9-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOPTFMOJNQPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-4,6-dimethylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



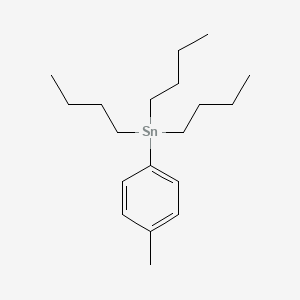
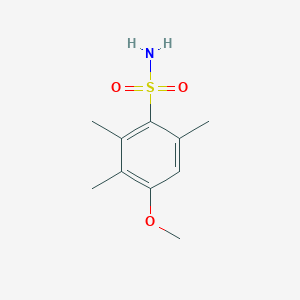
![[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B3041548.png)

![Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3041553.png)


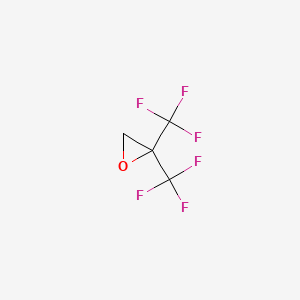

![Ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3041558.png)

